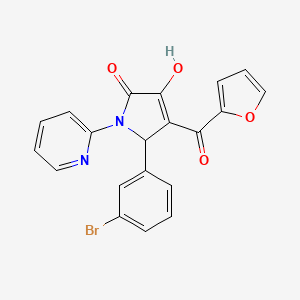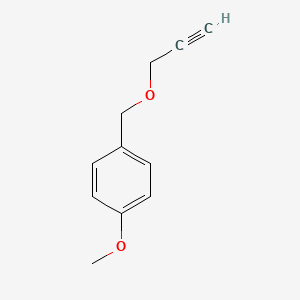
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol It is characterized by the presence of a methoxy group and a propargyl ether group attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triple bond in the propargyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the propargyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene can be compared with other similar compounds such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the methylene bridge between the benzene ring and the propargyl group, which may affect its reactivity and applications.
4-Methoxybenzyl alcohol: This compound lacks the propargyl ether group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-methoxy-4-(prop-2-ynoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h1,4-7H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMNVTPWRJLPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
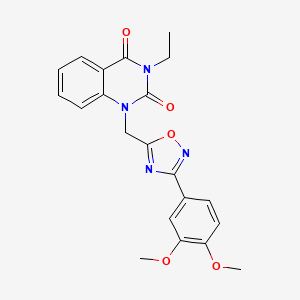
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)
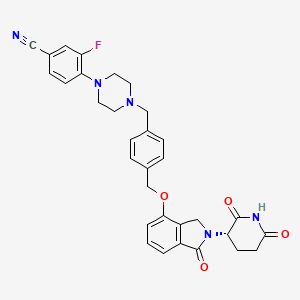
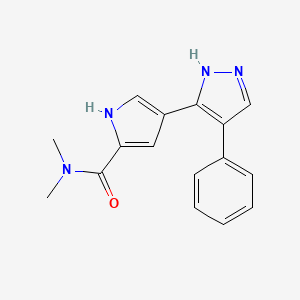

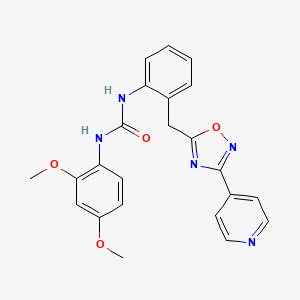
![3-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2442615.png)
![1'-Tosylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2442616.png)
![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

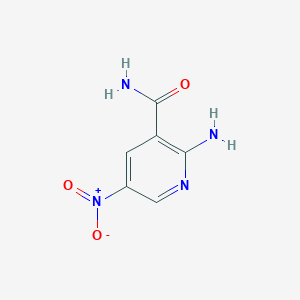
![Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B2442625.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)
